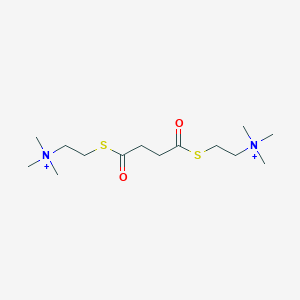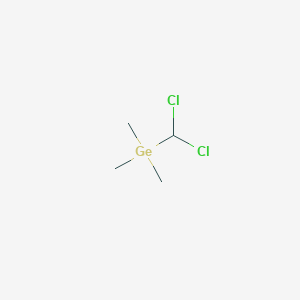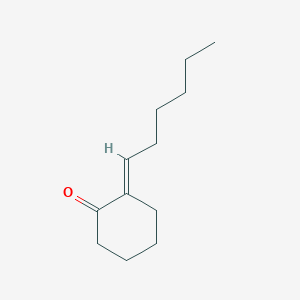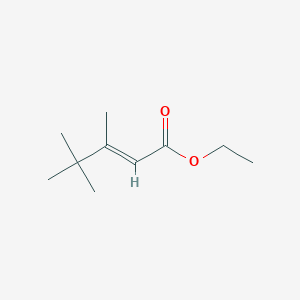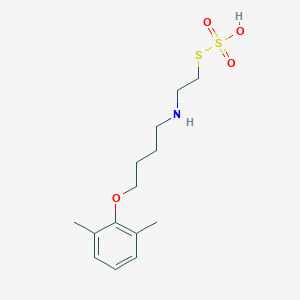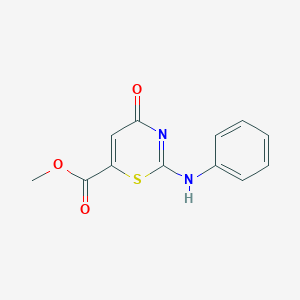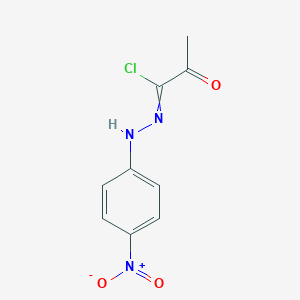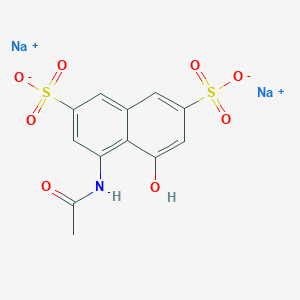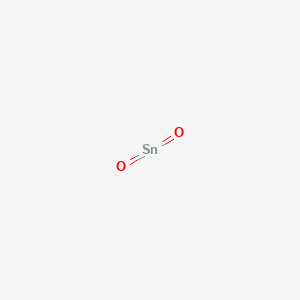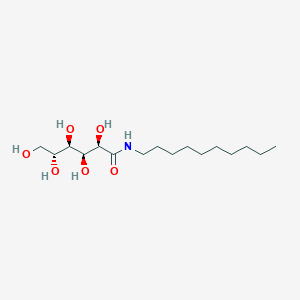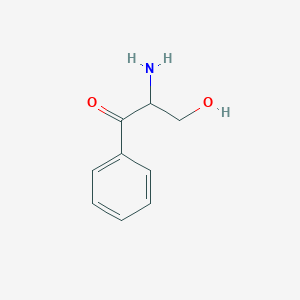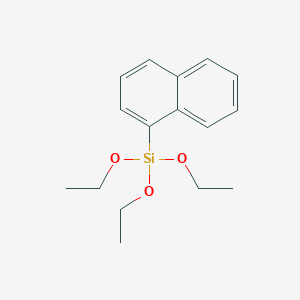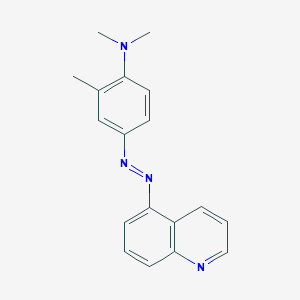
5-((4-(Dimethylamino)-m-tolyl)azo)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-(Dimethylamino)-m-tolyl)azo)quinoline, also known as DMTAQ, is a fluorescent dye that has been widely used in scientific research for over 50 years. It is a member of the group of quinoline-based dyes that are commonly used in various applications, including biological imaging, chemical analysis, and materials science. DMTAQ is a versatile dye that can be used in a variety of applications due to its unique properties, including its high sensitivity, photostability, and low toxicity.
Mecanismo De Acción
5-((4-(Dimethylamino)-m-tolyl)azo)quinoline functions as a fluorescent probe by emitting light when excited by a specific wavelength of light. This process involves the absorption of energy by the dye molecule, which causes it to become excited and emit light as it returns to its ground state. The wavelength of light emitted by 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline is dependent on the chemical structure of the dye molecule and the environment in which it is located.
Efectos Bioquímicos Y Fisiológicos
5-((4-(Dimethylamino)-m-tolyl)azo)quinoline has low toxicity and is generally considered to be safe for use in biological systems. However, it has been shown to have some effects on cellular processes, such as the inhibition of mitochondrial respiration and the induction of cell death in certain cancer cell lines. These effects are likely due to the interaction of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline with cellular components and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline is its high sensitivity and photostability, which make it a useful tool for long-term imaging experiments. Additionally, its low toxicity and ease of use make it a popular choice for biological imaging applications. However, one limitation of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline is its relatively low quantum yield, which can limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for the use of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline in scientific research. One area of interest is the development of new methods for synthesizing and modifying the dye molecule to improve its properties and expand its range of applications. Additionally, there is ongoing research into the use of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline in the development of new imaging techniques, such as super-resolution microscopy and multiphoton microscopy. Finally, there is growing interest in the use of 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline in the development of new materials for electronic and optoelectronic applications.
Métodos De Síntesis
5-((4-(Dimethylamino)-m-tolyl)azo)quinoline can be synthesized using a variety of methods, including the classical Sandmeyer reaction, the Griess reaction, and the diazotization reaction. The most commonly used method for synthesizing 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline is the diazotization reaction, which involves the reaction of 4-(dimethylamino)aniline with sodium nitrite and hydrochloric acid to form the diazonium salt. This diazonium salt is then coupled with 8-hydroxyquinoline to form 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline.
Aplicaciones Científicas De Investigación
5-((4-(Dimethylamino)-m-tolyl)azo)quinoline has been widely used in scientific research, particularly in the field of biological imaging. It is commonly used as a fluorescent probe to visualize biological structures and processes, such as cellular membranes, organelles, and protein interactions. 5-((4-(Dimethylamino)-m-tolyl)azo)quinoline has also been used in chemical analysis, such as the detection of metal ions and amino acids. Additionally, it has been used in materials science for the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Propiedades
Número CAS |
17400-68-9 |
|---|---|
Nombre del producto |
5-((4-(Dimethylamino)-m-tolyl)azo)quinoline |
Fórmula molecular |
C18H18N4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-4-(quinolin-5-yldiazenyl)aniline |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(9-10-18(13)22(2)3)20-21-17-8-4-7-16-15(17)6-5-11-19-16/h4-12H,1-3H3 |
Clave InChI |
ATJCDWKIYFOBCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC3=C2C=CC=N3)N(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=CC=CC3=C2C=CC=N3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




